Cas no 138377-80-7 (3-Aminopiperidin-2-one hydrochloride)
3-Aminopiperidin-2-one hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Aminopiperidin-2-one hydrochloride
- (S)-3-Aminopiperidine-2-one
- 3-Amino-2-piperidinone monohydrochloride
- 3-Amino-piperidin-2-one
- 3-Amino-piperidin-2-one hydrochloride
- 3-AMinopiperidine-2-one hydrochloride
- 3-Amino-2-piperidinone hydrochloride
- (R)-3-Amino-2-piperidone Hydrochloride
- 2-Piperidinone, 3-amino-, monohydrochloride
- (S)-3-Amino-2-piperidone Hydrochloride
- 3-Aminopiperidin-2-one, HCl
- NLAYLURYAOXTTE-UHFFFAOYSA-N
- 3-amino-2-piperidone hydrochloride
- 3-Aminopiperidin-2-oneHydrochloride
- 3-AMINO-2-PIPERIDINONE
- EN300-61136
- 3-AMINO-2-PIPERIDINONE HCL
- SCHEMBL2113214
- MFCD09752974
- AKOS015909499
- Z993991168
- 3-Amino-piperidin-2-one; compound with GENERIC INORGANIC NEUTRAL COMPONENT
- DTXSID00600004
- SB43071
- SB42963
- SB42998
- A842889
- SY011636
- 3-Amino-2-piperidinone hydrochloride, AldrichCPR
- 3-azanylpiperidin-2-one hydrochloride
- A886250
- CS-W005854
- SY027641
- FT-0700615
- 3-aminopiperidin-2-one;hydrochloride
- 3-aminotetrahydropyridin-2-one hydrochloride
- MFCD09028970
- 3-Aminopiperidin-2-one--hydrogen chloride (1/1)
- AS-19125
- 2-Piperidinone, 3-amino-, hydrochloride (1:1)
- 3-Aminopiperidin-2-one HCl
- 138377-80-7
- BB 0240548
- 3-(S)-Amino-piperidin-2-one?hydrochloride
- SY029118
- 2-Piperidinone, 3-amino-, monohydrochloride (9CI); 3-Amino-2-piperidinone hydrochloride; 3-Amino-2-piperidone hydrochloride
- DB-063251
-
- MDL: MFCD09028970
- Inchi: 1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H
- InChI Key: NLAYLURYAOXTTE-UHFFFAOYSA-N
- SMILES: Cl.O=C1C(CCCN1)N
Computed Properties
- Exact Mass: 150.05600
- Monoisotopic Mass: 150.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
Experimental Properties
- Melting Point: 224-230°C
- PSA: 55.12000
- LogP: 1.05480
3-Aminopiperidin-2-one hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
3-Aminopiperidin-2-one hydrochloride Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
3-Aminopiperidin-2-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 041917-1g |
3-Aminopiperidine-2-one hydrochloride |
138377-80-7 | >96% | 1g |
£28.00 | 2022-03-01 | |
| Fluorochem | 041917-5g |
3-Aminopiperidine-2-one hydrochloride |
138377-80-7 | >96% | 5g |
£122.00 | 2022-03-01 | |
| Fluorochem | 041917-10g |
3-Aminopiperidine-2-one hydrochloride |
138377-80-7 | >96% | 10g |
£214.00 | 2022-03-01 | |
| Fluorochem | 041917-25g |
3-Aminopiperidine-2-one hydrochloride |
138377-80-7 | >96% | 25g |
£441.00 | 2022-03-01 | |
| Chemenu | CM180000-5g |
3-Amino-piperidin-2-one hydrochloride |
138377-80-7 | 95% | 5g |
$155 | 2021-08-05 | |
| Chemenu | CM180000-10g |
3-Amino-piperidin-2-one hydrochloride |
138377-80-7 | 95% | 10g |
$236 | 2021-08-05 | |
| Chemenu | CM180000-25g |
3-Amino-piperidin-2-one hydrochloride |
138377-80-7 | 95% | 25g |
$427 | 2021-08-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY011636-1g |
3-Aminopiperidin-2-one Hydrochloride |
138377-80-7 | >95% | 1g |
¥263.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY011636-5g |
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol |
138377-80-7 | >95% | 5g |
¥820.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY011636-10g |
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol |
138377-80-7 | >95% | 10g |
¥1550.0 | 2023-09-15 |
3-Aminopiperidin-2-one hydrochloride Suppliers
3-Aminopiperidin-2-one hydrochloride Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 3-Aminopiperidin-2-one hydrochloride
3-Aminopiperidin-2-one Hydrochloride: A Versatile Compound in Medicinal Chemistry
3-Aminopiperidin-2-one hydrochloride (CAS No. 138377-80-7) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, also known as Pipecolic acid, 2-amino-, hydrochloride, is a derivative of piperidine, a six-membered nitrogen-containing heterocyclic ring. Its unique chemical structure and versatile reactivity make it an essential building block in the synthesis of various biologically active molecules and pharmaceuticals.
The chemical formula of 3-Aminopiperidin-2-one hydrochloride is C5H9N2O·HCl, and it has a molecular weight of approximately 147.59 g/mol. The compound exists as a white crystalline solid at room temperature and is highly soluble in water, making it easy to handle and process in laboratory settings. Its hydrochloride salt form enhances its stability and solubility, which are crucial properties for its applications in drug discovery and development.
In recent years, 3-Aminopiperidin-2-one hydrochloride has gained significant attention due to its potential as a lead compound in the development of novel therapeutic agents. One of the key areas of research involves its use as an intermediate in the synthesis of central nervous system (CNS) drugs. For instance, studies have shown that derivatives of this compound exhibit potent activity against various neurological disorders, including Alzheimer's disease and Parkinson's disease.
A notable example is the use of 3-Aminopiperidin-2-one hydrochloride in the synthesis of NMDA receptor antagonists. NMDA receptors play a crucial role in synaptic plasticity and memory formation, making them important targets for the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has demonstrated that certain derivatives of 3-Aminopiperidin-2-one hydrochloride exhibit high affinity for NMDA receptors and show promise as potential therapeutic agents.
Beyond its applications in CNS drugs, 3-Aminopiperidin-2-one hydrochloride has also been explored for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are major health concerns worldwide. Studies have shown that compounds derived from 3-Aminopiperidin-2-one hydrochloride can effectively inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation and providing relief to patients.
The versatility of 3-Aminopiperidin-2-one hydrochloride extends to its use in the development of antiviral agents. Recent research has focused on its potential as a scaffold for designing inhibitors of viral proteases, which are critical enzymes involved in the replication of viruses such as HIV and hepatitis C virus (HCV). Studies have demonstrated that derivatives of this compound can effectively inhibit viral proteases, making them promising candidates for antiviral therapy.
In addition to its therapeutic applications, 3-Aminopiperidin-2-one hydrochloride is also used as a chiral building block in asymmetric synthesis. Chiral compounds are essential in pharmaceuticals because they can exhibit different biological activities depending on their enantiomeric form. The ability to synthesize enantiomerically pure compounds is crucial for ensuring the safety and efficacy of drugs. Research published in Organic Letters has highlighted the use of 3-Aminopiperidin-2-one hydrochloride as a chiral auxiliary in asymmetric catalysis, enabling the efficient synthesis of chiral molecules with high enantioselectivity.
The synthesis of 3-Aminopiperidin-2-one hydrochloride typically involves several steps, including the formation of a piperidine ring followed by functional group modifications. One common synthetic route involves the cyclization of an amino acid derivative to form the piperidine ring, followed by selective deprotection and derivatization to obtain the desired product. Advances in synthetic methods have led to more efficient and cost-effective processes for producing this compound on both laboratory and industrial scales.
The safety profile of 3-Aminopiperidin-2-one hydrochloride is an important consideration for its use in pharmaceutical research. Toxicological studies have shown that this compound is generally well-tolerated at therapeutic doses, with minimal side effects observed in preclinical models. However, as with any chemical compound used in drug development, thorough safety assessments are necessary to ensure its safe use in humans.
In conclusion, 3-Aminopiperidin-2-one hydrochloride (CAS No. 138377-80-7) is a versatile and valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an ideal building block for the synthesis of biologically active molecules with potential therapeutic benefits. Ongoing research continues to uncover new applications and improve our understanding of this important compound, further solidifying its role in the development of novel drugs and therapies.
138377-80-7 (3-Aminopiperidin-2-one hydrochloride) Related Products
- 24666-56-6(3-Aminopiperidine-2,6-dione hydrochloride)
- 2353-44-8(3-Aminopiperidine-2,6-dione)
- 26081-07-2((S)-3-Aminoazepan-2-one hydrochloride)
- 88763-76-2((R)-3-Aminopiperidine-2-one)
- 1892-22-4(3-Aminopiperidin-2-one)
- 34294-79-6((s)-3-Aminopiperidin-2-one)
- 29426-64-0(3-Aminoazepan-2-one hydrochloride)
- 2686-86-4(3-Aminopiperidine-2,6-dione hydrochloride)
- 406216-02-2((3R)-3-aminopiperidin-2-one hydrochloride)
- 26081-03-8((R)-3-Aminoazepan-2-One Hydrochloride)